molecular formula C23H20N4O2 B2764108 (Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline CAS No. 375830-71-0

(Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline

Cat. No. B2764108
M. Wt: 384.439
InChI Key: FGXYWIRKHMNKQI-IWIPYMOSSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Chemistry Applications Research has demonstrated the utility of dimethoxybenzylidene derivatives in synthetic chemistry, particularly as N-protecting groups and in the synthesis of various heterocyclic compounds. For example, the 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its potential in facilitating complex synthetic pathways (Grunder-Klotz & Ehrhardt, 1991).

Antimicrobial Activity Quinoxaline derivatives, similar to the query compound, have been explored for their antimicrobial properties. Studies on novel quinoxalines have indicated broad-spectrum antimicrobial activities, underscoring their potential in developing new antimicrobial agents. Specifically, a study highlighted the synthesis of new quinoxaline derivatives with significant antimicrobial efficacy, suggesting a promising area for the application of such compounds in combating microbial resistance (Soliman & Amer, 2012).

Material Science and Corrosion Inhibition In the realm of material science, Schiff bases derived from quinoxaline compounds have shown excellent performance as corrosion inhibitors. These substances offer a cost-effective and stable solution for protecting metals against corrosion, particularly in harsh chemical environments. A study detailed the use of Schiff bases as corrosion inhibitors for mild steel, revealing high inhibition efficiencies and providing insights into designing molecules with enhanced protective capabilities (Jamil et al., 2018).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted scientific database for specific information on “(Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline”.


properties

IUPAC Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-28-18-13-12-17(21(14-18)29-2)15-24-27-23-22(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-23/h3-15H,1-2H3,(H,26,27)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYWIRKHMNKQI-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline

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